2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4/c23-16-5-3-6-17(10-16)24-22(27)14-29-21-13-28-18(11-20(21)26)12-25-9-8-15-4-1-2-7-19(15)25/h1-7,10-11,13H,8-9,12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJMZSFQWLFNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the coupling with the acetamide group.
Indole Derivative Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Pyran Ring Formation: The pyran ring can be formed through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-2H-pyran-2-one derivative.
Coupling with Acetamide: The final step involves the coupling of the indole-pyran intermediate with 3-fluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or pyran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or pyran rings .
Scientific Research Applications
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyran ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 2: Molecular Descriptors
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Content | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C23H20FN2O5 (est.) | ~430 (est.) | 1 F | Pyran-4-one, indole, acetamide |
| Compound 4f | C25H17F2N2O3 | 437.4 | 2 F | Trifluoroacetyl, fluorostyryl |
| 2-(3-(2-Fluoro-4-methoxyphenyl)-...acetamide | C19H13F4N3O3 | 407.3 | 4 F | Pyridazinone, trifluorophenyl |
| N-(4-(4-Amino-1-(1-(5-fluoro-...)acetamide | C28H20F2N6O3 | 571.2 | 2 F | Chromen-4-one, pyrazolopyrimidine |
Key Research Findings and Gaps
- Bioactivity : Fluorophenyl-acetamide analogs show variable activities (e.g., acetylcholinesterase inhibition in , pesticidal use in ), but the target compound’s specific pharmacological profile remains uncharacterized.
- Stability : Pyran-4-one derivatives generally exhibit moderate thermal stability, whereas trifluoroacetylated indoles (e.g., Compound 4f) demonstrate higher melting points .
Biological Activity
The compound 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of 354.4 g/mol. The structure features an indole moiety, a pyran ring, and a fluorophenyl group, which are significant for its biological interactions.
Research indicates that this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : The presence of the indole and pyran rings suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, promoting apoptosis. |
| Antimicrobial | Demonstrates activity against certain bacterial strains, indicating potential as an antibiotic. |
| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases. |
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of the compound against several cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
Antimicrobial Effects
In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity .
Anti-inflammatory Properties
Research published in Pharmacology Reports highlighted the compound's ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 20 µM .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide?
Answer: A robust synthetic route involves coupling intermediates via carbodiimide-mediated amidation. For example:
Intermediate Preparation : Synthesize the pyran-4-one core via Claisen-Schmidt condensation (e.g., using 1,3-diketones and aldehydes under acidic conditions).
Indole Functionalization : Introduce the 2,3-dihydro-1H-indole moiety via reductive amination or alkylation.
Amide Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and triethylamine in dichloromethane to couple the pyran-indole intermediate with 3-fluoroaniline-derived acetic acid .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high purity (>95%, confirmed by HPLC).
Q. How can the structural conformation of this compound be validated experimentally?
Answer:
- X-ray Crystallography : Resolve single-crystal structures to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and indole NH groups) .
- Spectroscopic Analysis :
- NMR : Use - and -NMR to verify substituent positions (e.g., fluorophenyl proton splitting at δ 7.2–7.4 ppm) .
- FT-IR : Confirm carbonyl stretches (4-oxo-pyran at ~1680 cm, acetamide C=O at ~1650 cm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z calculated for CHFNO).
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s bioactivity and target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs). Focus on the fluorophenyl and indole moieties as key pharmacophores for hydrophobic pocket binding .
- MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational dynamics .
- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to predict ADMET properties .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Assay Validation : Compare IC values across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.
- Purity Analysis : Verify compound integrity via LC-MS before testing. Contradictions may arise from impurities (e.g., residual EDC·HCl affecting cell viability) .
- Condition Optimization : Test activity under varying pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Q. What in vitro models are suitable for studying its pharmacokinetic properties?
Answer:
- Hepatic Stability : Use human liver microsomes (HLMs) with NADPH cofactor to measure metabolic half-life. Monitor CYP450-mediated oxidation of the indole methyl group .
- Permeability : Conduct Caco-2 monolayer assays to predict intestinal absorption. The acetamide’s TPSA (~75 Å) suggests moderate permeability .
- Plasma Protein Binding : Equilibrium dialysis with human serum albumin (HSA) to quantify unbound fraction (fu). Fluorophenyl groups may increase HSA affinity .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
Answer:
- Salt Formation : Screen with counterions (e.g., hydrochloride) to enhance aqueous solubility.
- Co-solvent Systems : Use Cremophor EL or cyclodextrin-based formulations for parenteral administration .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyran-4-one oxygen for pH-dependent release .
Q. What crystallographic techniques resolve polymorphism in this compound?
Answer:
- Powder XRD : Compare diffraction patterns of bulk samples to identify polymorphic forms (e.g., Form I vs. Form II).
- Thermal Analysis : Use DSC to detect melting point variations (>5°C differences indicate polymorphism) .
- Variable-Temperature Crystallography : Study lattice changes under temperature gradients to assess stability .
Q. How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications : Synthesize analogs with substituted pyran rings (e.g., 5-methyl or 6-cyano groups) to assess impact on bioactivity .
- Side-Chain Variations : Replace the 3-fluorophenyl group with other aryl/heteroaryl moieties (e.g., 4-chlorophenyl) to explore steric/electronic effects .
- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with activity trends .
Q. What analytical methods validate batch-to-batch consistency in synthesis?
Answer:
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to quantify purity (>98% area).
- NMR Fingerprinting : Compare -NMR spectra of multiple batches for peak alignment (δ 2.5–3.0 ppm for methylene groups) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. How to troubleshoot low yields in the final amidation step?
Answer:
- Activation Efficiency : Replace EDC·HCl with HATU or PyBOP for sterically hindered couplings.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve reagent solubility .
- Acid Scavengers : Use Hünig’s base (DIPEA) instead of triethylamine for higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
